molecular formula C14H16O4 B1520412 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid CAS No. 1240529-37-6

2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid

Cat. No.: B1520412
CAS No.: 1240529-37-6
M. Wt: 248.27 g/mol
InChI Key: REFIHKNRUBIIKC-UHFFFAOYSA-N
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Description

“2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 1240529-37-6 . It has a molecular weight of 248.28 . The IUPAC name for this compound is 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-14(2,13(16)17)18-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Crystal Structures and Synthesis Approaches

  • Research on the crystal structures of related tetrahydronaphthalene derivatives offers insights into their molecular configurations, which are crucial for the total synthesis of complex organic compounds such as elisabethin A, indicating a focus on elucidating the stereochemistry of these compounds for synthetic applications (Kaiser et al., 2023).

Chemical Properties and Biological Activities

  • Studies on the substitution effects on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored selective binding and activity at sigma receptors, demonstrating the significance of tetrahydronaphthalene derivatives in developing potent ligands with potential therapeutic applications, including tumor research and therapy (Berardi et al., 2005).

Application in Drug Development and Therapy

  • The hypolipidaemic effects of tetrahydronaphthalene derivatives on liver metabolism were investigated, showing a direct influence on key enzymes and metabolic pathways, underscoring their potential in developing treatments for metabolic disorders (Schacht & Granzer, 1970).

Novel Synthetic Pathways and Drug Derivatives

  • Research into the concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates innovative approaches to creating bioactive molecules, highlighting the versatility of tetrahydronaphthalene derivatives in synthesizing compounds with potential pharmaceutical significance (Göksu et al., 2003).

Fluorescence Derivatization and Biological Assays

  • The development of fluorescent derivatizing agents using naphthalene derivatives for amino acids showcases the application of these compounds in enhancing detection and quantification in biological assays, which could be beneficial in various analytical and diagnostic applications (Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-methyl-2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-14(2,13(16)17)18-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFIHKNRUBIIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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